
Tricarbonylbis(triphenylphosphine)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricarbonylbis(triphenylphosphine)ruthenium is a metal-organic compound with the chemical formula C39H30O3P2Ru and a molecular weight of 712.695 g/mol . It is typically found in a solid state, often appearing as orange or yellow crystals . This compound is sensitive to air and water but remains stable under dry, oxygen-free conditions . It is widely used in organic synthesis due to its significant catalytic properties .
Preparation Methods
Tricarbonylbis(triphenylphosphine)ruthenium is synthesized using organometallic chemistry techniques. One common method involves the reaction of a ruthenium carbene complex with the corresponding chloride or bromide . The reaction conditions typically require an inert atmosphere and dry solvents to prevent decomposition . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is often purified through recrystallization to ensure high purity .
Chemical Reactions Analysis
Tricarbonylbis(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified ruthenium complexes with different ligands .
Scientific Research Applications
Tricarbonylbis(triphenylphosphine)ruthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tricarbonylbis(triphenylphosphine)ruthenium exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, enabling the activation and conversion of substrates through coordination and electron transfer processes . Molecular targets and pathways involved include interactions with organic molecules and potential biological targets in medicinal applications .
Comparison with Similar Compounds
Tricarbonylbis(triphenylphosphine)ruthenium can be compared with other ruthenium complexes such as:
Tris(triphenylphosphine)ruthenium dichloride: Another ruthenium complex with different ligand coordination and catalytic properties.
Ruthenium(II) bis(2,2’-bipyridine) dichloride: Known for its use in photochemical applications.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic and synthetic applications.
The uniqueness of this compound lies in its specific ligand arrangement and the resulting catalytic properties, making it particularly effective in certain organic synthesis reactions .
Properties
CAS No. |
20332-49-4 |
|---|---|
Molecular Formula |
C39H33O3P2Ru |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
methanone;ruthenium(3+);triphenylphosphane |
InChI |
InChI=1S/2C18H15P.3CHO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-2;/h2*1-15H;3*1H;/q;;3*-1;+3 |
InChI Key |
DQWHRXYAXNPECF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


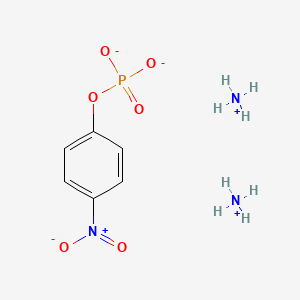
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
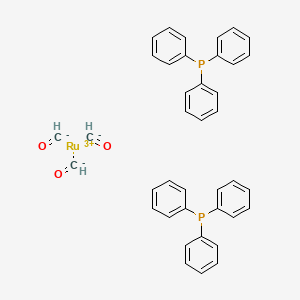
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

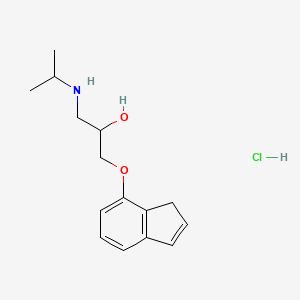
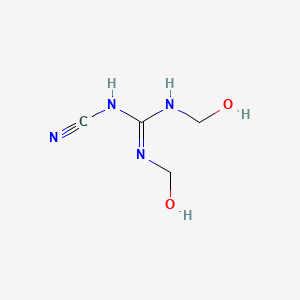

![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
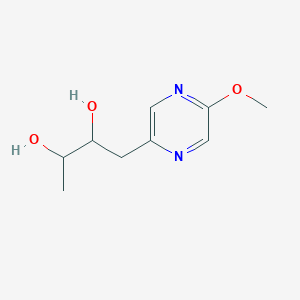
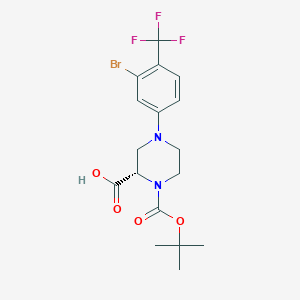
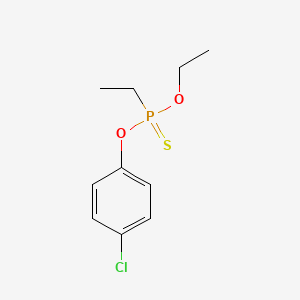
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)
